REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([B:12]([OH:14])[OH:13])=[CH:8][CH:7]=1.O[C:16]([C:19](O)([CH3:21])[CH3:20])([CH3:18])[CH3:17]>C(OCC)C>[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([B:12]2[O:14][C:19]([CH3:21])([CH3:20])[C:16]([CH3:18])([CH3:17])[O:13]2)=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrCCCOC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C(C)(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |